molecular formula C19H23N3O4S B7701679 4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide CAS No. 700855-15-8

4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide

Cat. No. B7701679
CAS RN: 700855-15-8
M. Wt: 389.5 g/mol
InChI Key: UBFIRKUJUYPEMH-UHFFFAOYSA-N
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Description

The compound “4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide” is a derivative of o-benzoylaminobenzoic acid amides . It is a highly biologically active compound that possesses anxiolytic activity and has low toxicity .


Synthesis Analysis

The synthesis of this compound involves a multi-step process. The starting materials used are anthranylamide and propionic anhydride . The hydrolysis of anthranylamide is carried out in an alkaline medium, followed by Schotten–Bauman acylation . The final step involves the preparation of 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide, where the polar aprotic solvent DMF is replaced by the less toxic and more environmentally friendly DMSO .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the hydrolysis of anthranylamide and the Schotten–Bauman acylation . The reaction of 2-phenylbenzoxazinone-4 with aromatic amines is also involved, but it is accompanied by a competitive reaction to form quinazolinone-4 derivatives .

Future Directions

The development of economically lucrative and ecologically benign methods for preparing new anxiolytic drugs to replace those that have become ineffective or produce dangerous side effects is necessary . The optimized synthetic method for this compound is more technologically accessible, economically lucrative, and ecologically benign than previously described methods . This compound could be used to manufacture the active pharmaceutical ingredient (API) for further pharmacological studies .

properties

IUPAC Name

4-[3-[4-(propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13(2)22-27(25,26)17-10-3-14(4-11-17)5-12-18(23)21-16-8-6-15(7-9-16)19(20)24/h3-4,6-11,13,22H,5,12H2,1-2H3,(H2,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFIRKUJUYPEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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